

# Structural comparison of different methoxy-substituted benzophenone isomers

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## Compound of Interest

Compound Name: Methoxyphenone

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## A Comprehensive Structural Comparison of Methoxy-Substituted Benzophenone Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount for predicting their physicochemical properties, biological activities, and potential applications. This guide provides an in-depth comparison of three methoxy-substituted benzophenone isomers: 2-methoxybenzophenone, 3-methoxybenzophenone, and 4-methoxybenzophenone. We present a combination of experimental data and detailed protocols to facilitate a comprehensive understanding of these compounds.

## Physicochemical Properties

The position of the methoxy group on the benzophenone scaffold significantly influences its physical properties such as melting and boiling points. These differences arise from variations in intermolecular forces and crystal packing efficiencies.

Property	2-Methoxybenzophenone	3-Methoxybenzophenone	4-Methoxybenzophenone
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	212.24 g/mol	212.24 g/mol	212.24 g/mol
CAS Number	2553-04-0[1]	6136-67-0[2][3]	611-94-9[4][5]
Melting Point	33-39 °C	Not available	59-63 °C
Boiling Point	149-150 °C at 1 mmHg	Not available	354-356 °C
Appearance	Colorless oil or white to cream crystals	White to pale yellow crystalline solid	White to yellow-orange crystalline solid[6]

## Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and differentiation of isomers. Here, we compare the UV-Vis and Nuclear Magnetic Resonance (NMR) data for the three methoxybenzophenone isomers.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the conjugated system of benzophenones give rise to characteristic UV absorption bands. The position of the methoxy group, an auxochrome, can cause shifts in the absorption maxima ( $\lambda_{\text{max}}$ ).

Isomer	$\lambda_{\text{max}}$ (in Ethanol)	Molar Absorptivity ( $\epsilon$ )
2-Methoxybenzophenone	~250 nm and ~330-360 nm (broad)[7]	Data not available
3-Methoxybenzophenone	Data not available	Data not available
4-Methoxybenzophenone	~288 nm[8]	Data not available

Note: The UV absorption of benzophenone itself in ethanol shows two broad bands around 250 nm and 330-360 nm.[7] The methoxy substituent is expected to cause a bathochromic (red) shift.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, offering a unique fingerprint for each isomer.

$^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$

Proton	2-Methoxybenzophenone[9]	3-Methoxybenzophenone	4-Methoxybenzophenone[9]
-OCH <sub>3</sub>	3.72 (s, 3H)	Data not available	3.88 (s, 3H)
Aromatic H	6.99-7.81 (m, 9H)	Data not available	6.96-7.85 (m, 9H)

$^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$

Carbon	2-Methoxybenzophenone[9]	3-Methoxybenzophenone	4-Methoxybenzophenone[9]
C=O	196.5	Data not available	195.6
-OCH <sub>3</sub>	55.6	Data not available	55.5
Aromatic C	111.5, 120.5, 128.2, 128.9, 129.6, 129.8, 131.9, 133.0, 137.8, 157.4	Data not available	113.6, 128.2, 129.8, 130.1, 131.9, 132.6, 138.3, 163.2

## X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While crystallographic data for 2- and 3-methoxybenzophenone are

not readily available in the searched literature, the crystal structure of 4-methoxybenzophenone has been determined.

- 4-Methoxybenzophenone: A crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 108056.[\[10\]](#)

## Biological Activity

Benzophenone and its derivatives are known to possess a range of biological activities. For instance, 2-hydroxy-4-methoxybenzophenone (Oxybenzone), a related compound, is widely used as a UV filter in sunscreens and has been studied for its potential endocrine-disrupting and cytotoxic effects.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Comparative studies on the specific biological activities and signaling pathway interactions of 2-, 3-, and 4-methoxybenzophenone are limited in the available literature. Further research is needed to elucidate the differential effects of the methoxy group position on their biological profiles.

## Experimental Protocols

### Synthesis of Methoxy-Substituted Benzophenones (General Protocol via Friedel-Crafts Acylation)

A common method for the synthesis of methoxy-substituted benzophenones is the Friedel-Crafts acylation of an appropriate aromatic substrate with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.

- **Reaction Setup:** To a stirred solution of the methoxy-substituted benzene derivative (e.g., anisole for 4-methoxybenzophenone) in a dry, inert solvent (e.g., dichloromethane or hexane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise at 0 °C.
- **Addition of Acylating Agent:** Add the corresponding benzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

- **Work-up:** Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Separate the organic layer and extract the aqueous layer with the same organic solvent.
- **Purification:** Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

## UV-Visible Spectroscopy

- **Sample Preparation:** Prepare stock solutions of each isomer in a UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From the stock solutions, prepare working solutions of appropriate concentrations (e.g., 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the absorption spectra from 200 to 400 nm using the solvent as a blank. Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each isomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of each isomer in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. For  $^1\text{H}$  NMR, typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For  $^{13}\text{C}$  NMR, a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are typically required.

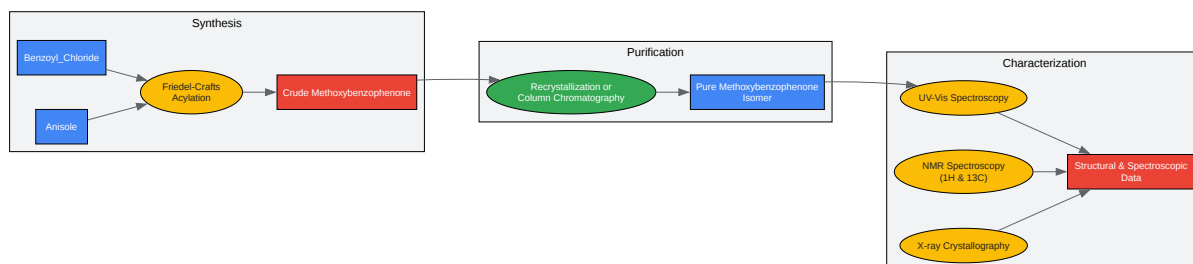
## Single Crystal X-ray Diffraction

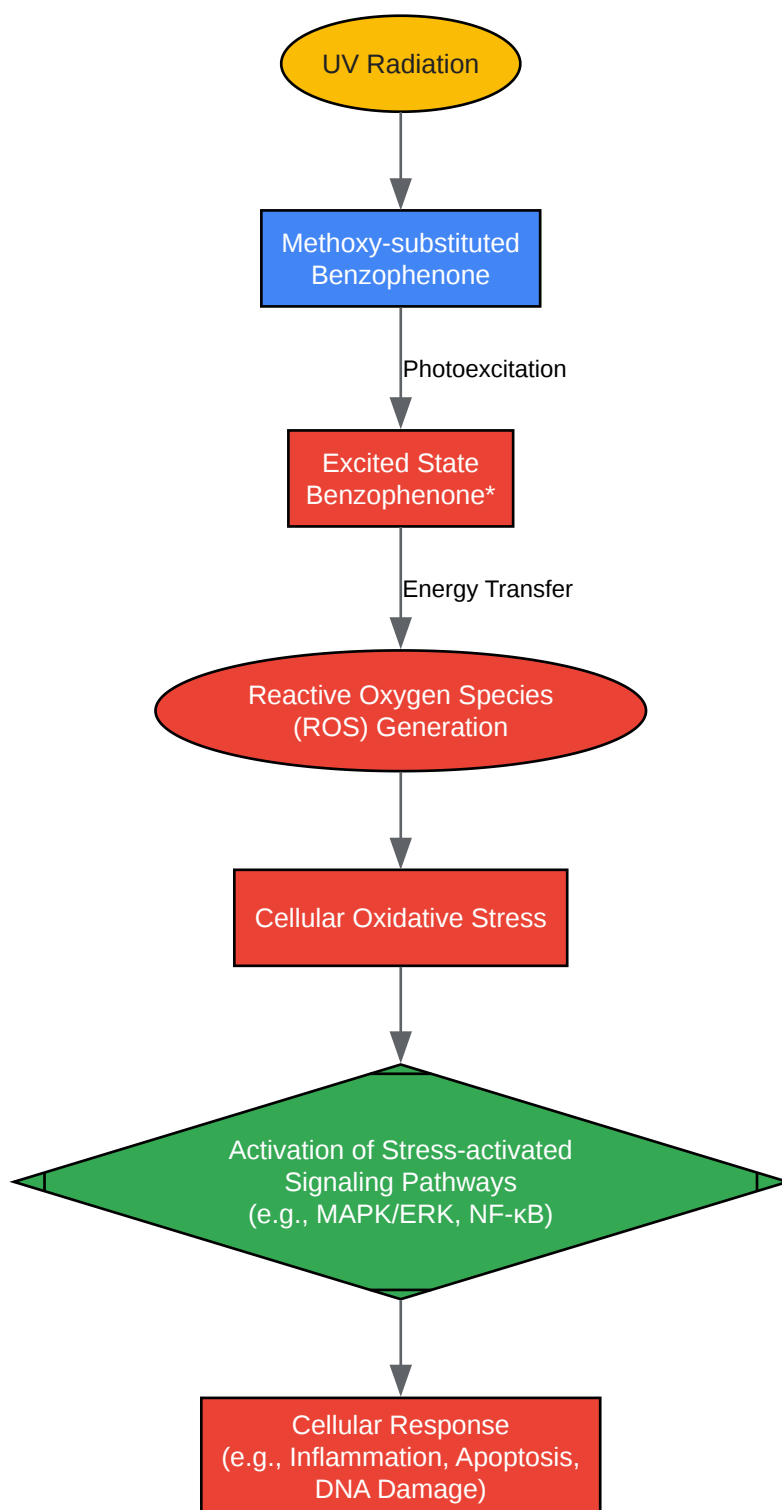
- **Crystal Growth:** Grow single crystals of each isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a

melt.

- **Data Collection:** Mount a suitable single crystal on a goniometer head and place it in the X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).
- **Structure Solution and Refinement:** Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

## Visualizations





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